Ethyl 4-[[2-[4-(benzylcarbamoyl)phenoxy]acetyl]amino]benzoate
Overview
Description
Ethyl 4-[[2-[4-(benzylcarbamoyl)phenoxy]acetyl]amino]benzoate is a complex organic compound with the molecular formula C25H24N2O5. It is known for its unique structure, which includes an ester, an amide, and an aromatic ring. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[2-[4-(benzylcarbamoyl)phenoxy]acetyl]amino]benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Benzylcarbamoyl Intermediate: This step involves the reaction of benzylamine with a suitable acylating agent to form the benzylcarbamoyl group.
Coupling with Phenoxyacetic Acid: The benzylcarbamoyl intermediate is then coupled with phenoxyacetic acid under conditions that promote esterification.
Final Coupling with Ethyl 4-Aminobenzoate: The resulting intermediate is then coupled with ethyl 4-aminobenzoate to form the final product.
Industrial Production Methods
it is likely that similar multi-step synthetic routes are employed, with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[2-[4-(benzylcarbamoyl)phenoxy]acetyl]amino]benzoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidative conditions, leading to the formation of corresponding carboxylic acids and other oxidized products.
Reduction: Reduction reactions can convert the amide and ester groups into their corresponding amines and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines and alcohols .
Scientific Research Applications
Ethyl 4-[[2-[4-(benzylcarbamoyl)phenoxy]acetyl]amino]benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Mechanism of Action
The mechanism of action of Ethyl 4-[[2-[4-(benzylcarbamoyl)phenoxy]acetyl]amino]benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methylpyridin-2-yl)diazenyl)benzoate: This compound is a novel azo dye with interesting optical properties.
Phenoxy Acetamide Derivatives: These compounds have been studied for their pharmacological activities and potential therapeutic applications.
Uniqueness
Ethyl 4-[[2-[4-(benzylcarbamoyl)phenoxy]acetyl]amino]benzoate is unique due to its specific structure, which combines an ester, an amide, and an aromatic ring. This unique combination of functional groups contributes to its diverse chemical reactivity and potential biological activities .
Properties
IUPAC Name |
ethyl 4-[[2-[4-(benzylcarbamoyl)phenoxy]acetyl]amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c1-2-31-25(30)20-8-12-21(13-9-20)27-23(28)17-32-22-14-10-19(11-15-22)24(29)26-16-18-6-4-3-5-7-18/h3-15H,2,16-17H2,1H3,(H,26,29)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSQVCWLQDETQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.